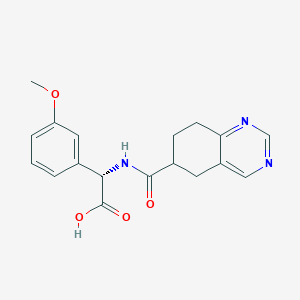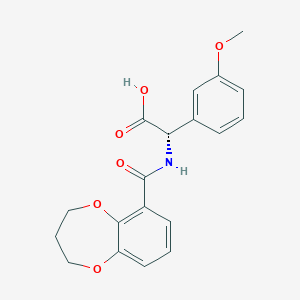![molecular formula C19H19NO4 B7340082 2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid](/img/structure/B7340082.png)
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPAA is a derivative of phenylacetic acid and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. This compound has also been shown to reduce the production of prostaglandins and leukotrienes, which are involved in pain and inflammation. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has several limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid. One area of research could be the development of more effective synthesis methods for this compound that are more efficient and cost-effective. Another area of research could be the investigation of the safety and toxicity profile of this compound in vivo, which could provide important information for its potential clinical use. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases.
Métodos De Síntesis
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid can be synthesized through a multi-step process. The first step involves the synthesis of 3-phenoxypyrrolidine-1-carboxylic acid, which can be achieved through the reaction of 3-phenoxypyridine with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with N-methylmorpholine and 1,1'-carbonyldiimidazole to form the corresponding acid anhydride. Finally, the acid anhydride is reacted with phenylacetic acid in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid has been studied extensively for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess analgesic properties that can be useful in the treatment of chronic pain. Additionally, this compound has been shown to have anti-cancer properties that can be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(22)12-14-5-4-6-15(11-14)19(23)20-10-9-17(13-20)24-16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2,(H,21,22)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIYPXFLQURDQ-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1OC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3R)-3-[(2-fluoro-4-methoxybenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340003.png)

![(2S)-2-(3-methoxyphenyl)-2-[[3-(oxolan-3-yl)benzoyl]amino]acetic acid](/img/structure/B7340010.png)
![2-(2-bromophenyl)-2-[[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]amino]acetic acid](/img/structure/B7340013.png)
![(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340017.png)
![(2S)-2-[(1-tert-butyl-1,2,4-triazole-3-carbonyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7340023.png)
![1-[1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7340024.png)

![(2S)-2-(3-methoxyphenyl)-2-[(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]acetic acid](/img/structure/B7340039.png)
![(3S,4S)-3-methyl-1-[1-(pyrrolidine-1-carbonyl)piperidine-4-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7340045.png)
![(3S,4S)-3-methyl-1-[3-(trifluoromethyl)cyclohexanecarbonyl]piperidine-4-carboxylic acid](/img/structure/B7340065.png)
![4-[2-oxo-2-[(3R)-3-phenoxypyrrolidin-1-yl]ethyl]benzoic acid](/img/structure/B7340070.png)
![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340076.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340088.png)
